molecular formula C6H8BrCl B6250343 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 137741-18-5

1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B6250343
CAS No.: 137741-18-5
M. Wt: 195.5
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Description

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane is an organic compound with the molecular formula C6H8BrCl. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique carbocyclic structure. The compound is characterized by the presence of both bromine and chlorine atoms attached to the bicyclo[1.1.1]pentane core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane can be synthesized through various methods. One common approach involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by bromination. Another method includes the cyclization of cyclobutyl aryl ketones, which can then be functionalized to introduce the bromine and chlorine substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorocarbonylation and bromination reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations. The strained bicyclo[1.1.1]pentane core provides unique reactivity, allowing the compound to interact with different molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or receptor modulators, depending on the functional groups introduced during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(fluoromethyl)bicyclo[1.1.1]pentane
  • 1-Chloro-3-(bromomethyl)bicyclo[1.1.1]pentane
  • 1-Iodo-3-(chloromethyl)bicyclo[1.1.1]pentane

Uniqueness

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the presence of both bromine and chlorine atoms on the bicyclo[1.1.1]pentane core. This dual halogenation provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

137741-18-5

Molecular Formula

C6H8BrCl

Molecular Weight

195.5

Purity

95

Origin of Product

United States

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